![molecular formula C14H11FO3 B8255941 Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate](/img/structure/B8255941.png)
Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate
Overview
Description
Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antitumor Properties
Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate exhibits potential as an antitumor agent. Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles, showcasing their potent cytotoxicity in vitro against sensitive human breast cell lines. This study suggests that compounds structurally similar to Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate might have significant applications in cancer research and treatment (Hutchinson et al., 2001).
2. Antibacterial and Antifungal Activities
Another application area is in combating bacterial and fungal infections. Shao et al. (2007) identified compounds from a mangrove fungus, including a derivative structurally similar to Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate, which exhibited antibacterial and antifungal properties. This research indicates the potential use of such compounds in developing new antimicrobial agents (Shao et al., 2007).
3. Potential in PET Imaging
Fluorinated derivatives similar to Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate show promise in positron emission tomography (PET) imaging. Zheng et al. (2008) synthesized and evaluated fluorinated benzothiazole anilines as potential tracers for β-amyloid plaques in Alzheimer's disease, demonstrating the potential of such compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Zheng et al., 2008).
4. Molecular Docking Studies in Drug Development
Research on structurally related compounds also includes molecular docking studies, crucial for drug development. Zhou et al. (2021) synthesized a compound similar in structure and conducted molecular docking to assess its interactions with proteins, underlining the importance of these compounds in rational drug design and the development of new therapeutics (Zhou et al., 2021).
5. Development of Fluorescent Sensors
Compounds structurally akin to Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate are being explored as fluorescent sensors. Ye et al. (2014) synthesized an o-aminophenol-based fluorogenic chemosensor, demonstrating its high selectivity and sensitivity toward specific metal ions, which could be utilized in biological and environmental monitoring (Ye et al., 2014).
properties
IUPAC Name |
phenyl 3-fluoro-6-hydroxy-2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-9-11(15)7-8-12(16)13(9)14(17)18-10-5-3-2-4-6-10/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBQCKZTRUDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC2=CC=CC=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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